molecular formula C11H9FN2O B13136343 6-Fluoro-4-phenoxypyridin-3-amine

6-Fluoro-4-phenoxypyridin-3-amine

Cat. No.: B13136343
M. Wt: 204.20 g/mol
InChI Key: CAFCZLXPIIISHA-UHFFFAOYSA-N
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Description

6-Fluoro-4-phenoxypyridin-3-amine is a pyridine derivative featuring a fluorine atom at position 6 and a phenoxy group at position 4. Its molecular formula is C₁₁H₉FN₂O, with a molecular weight of 204.20 g/mol. The fluorine substituent enhances electronegativity and metabolic stability, while the phenoxy group contributes to π-π stacking interactions, making it relevant in medicinal chemistry and agrochemical research .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

6-fluoro-4-phenoxypyridin-3-amine

InChI

InChI=1S/C11H9FN2O/c12-11-6-10(9(13)7-14-11)15-8-4-2-1-3-5-8/h1-7H,13H2

InChI Key

CAFCZLXPIIISHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=NC=C2N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-phenoxypyridin-3-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the direct fluorination of pyridine N-oxides. For example, fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation .

Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The process may include steps such as halogen exchange, nucleophilic substitution, and catalytic hydrogenation to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-phenoxypyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

6-Fluoro-4-phenoxypyridin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-phenoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in modulation of enzymatic activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Structural and Functional Insights

In contrast, methoxy (e.g., 6-Methoxy-4-methylpyridin-3-amine) introduces electron-donating effects, which may enhance solubility but reduce metabolic stability . Chloro (6-(4-Chloro-2-methylphenoxy)pyridin-3-amine) provides electron withdrawal, favoring nucleophilic substitution reactions .

Steric and Pharmacokinetic Considerations: The phenoxy group in the target compound enables π-π interactions with aromatic residues in proteins, a feature absent in methyl-substituted analogs (e.g., 6-Methoxy-4-methylpyridin-3-amine) . Trifluoromethyl (CF₃) groups (e.g., [6-(3-Aminophenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine) enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs .

Biological Activity :

  • Compounds with CF₃ substituents (e.g., ) show promise in oncology due to their strong electron-withdrawing effects and resistance to enzymatic degradation .
  • The N-substituted derivative (6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine) demonstrates improved pharmacokinetics, attributed to reduced first-pass metabolism .

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